molecular formula C11H15NO2S B11725282 2-phenyl-N-propylethenesulfonamide

2-phenyl-N-propylethenesulfonamide

Cat. No.: B11725282
M. Wt: 225.31 g/mol
InChI Key: XZBIJUUPQUTJNW-UHFFFAOYSA-N
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Description

2-phenyl-N-propylethenesulfonamide is an organic compound with the molecular formula C11H15NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethene chain, which is further substituted with a phenyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-propylethenesulfonamide typically involves the reaction of phenylacetonitrile with propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired sulfonamide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-propylethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-phenyl-N-propylethenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-propylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl and propyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-N-propylethenesulfonamide include:

Uniqueness

This compound is unique due to its combination of a sulfonamide group with a phenyl and propyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-N-propylethenesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3

InChI Key

XZBIJUUPQUTJNW-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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